Cycloviolacin O18
Description
Overview of Cyclotides as Ribosomally Synthesized Peptides
Cyclotides are mini-proteins, typically composed of 28 to 37 amino acid residues. nih.gov Despite their small size, they are considered proteins due to their gene-encoded origin and well-defined three-dimensional structures. diva-portal.org They are initially synthesized as larger precursor proteins, which then undergo enzymatic processing to form the mature, cyclic peptide. nih.govnih.gov
The defining feature of cyclotides is their head-to-tail cyclized backbone, meaning the N-terminus and C-terminus are joined by a peptide bond. diva-portal.org This circular structure is further stabilized by a unique and defining feature known as the cyclic cystine knot (CCK) topology. diva-portal.orgnih.gov This knot is formed by three disulfide bonds, where two of them create a ring that is threaded by the third disulfide bond. diva-portal.org This intricate arrangement of disulfide bridges (CysI-CysIV, CysII-CysV, and CysIII-CysVI) is crucial for maintaining the structural integrity of the cyclotide. sb-peptide.com
The combination of the cyclic backbone and the cystine knot confers exceptional stability to cyclotides. nih.gov They are highly resistant to thermal and chemical denaturation, as well as to enzymatic degradation by proteases. nih.govdiva-portal.orgnih.gov This remarkable resilience makes them robust molecules capable of withstanding harsh conditions, a property that is of significant interest in various scientific fields. nih.gov
Cyclotides are broadly classified into three subfamilies based on structural differences: Möbius, bracelet, and trypsin inhibitor. nih.gov The Möbius subfamily is characterized by a cis-proline residue in loop 5, which introduces a twist in the peptide backbone, resembling a Möbius strip. diva-portal.orguq.edu.au The bracelet subfamily, to which Cycloviolacin O18 belongs, lacks this proline in loop 5 and has a more planar, circular structure. diva-portal.orgmybiosource.com Bracelet cyclotides are generally slightly larger than their Möbius counterparts. diva-portal.org The trypsin inhibitor subfamily is the smallest and consists of potent inhibitors of the enzyme trypsin. nih.gov
Structural Stability and Resilience (e.g., proteolytic, thermal, chemical)
Identification and Origin of this compound
The discovery of this compound is rooted in the broader investigation of cyclotides within the Viola genus.
The Viola genus, belonging to the Violaceae family, is a rich source of cyclotides. diva-portal.orgoup.com In fact, cyclotides have been found in all violet species screened to date, making this family a primary focus for cyclotide research. diva-portal.org The extensive diversity of cyclotides within a single plant and across different species highlights their evolutionary significance. uq.edu.au Research into the chemical constituents of Viola plants has led to the identification of numerous cyclotides, including a wide array of cycloviolacins. oup.com
This compound is naturally produced by the sweet violet, Viola odorata. oup.comuniprot.org This plant species is known to produce a vast number of unique cyclotide sequences, with some estimates suggesting the presence of over 150 different cyclotides. nih.gov this compound is expressed in the leaves, petals, and petioles of V. odorata. uniprot.org Its presence in these tissues suggests a potential role in the plant's defense mechanisms. mybiosource.com
Classification of this compound as a Bracelet Cyclotide
The cyclotide family is broadly categorized into subfamilies, primarily the 'bracelet' and 'Möbius' types. xiahepublishing.comnih.gov This classification is based on a key structural difference in their peptide backbone. diva-portal.org this compound is classified as a bracelet cyclotide. diva-portal.orguniprot.org
Bracelet cyclotides, as the name suggests, have a backbone structure that resembles a simple, untwisted ring. diva-portal.org In contrast, Möbius cyclotides contain a cis-proline peptide bond in one of their loops (loop 5), which induces a 180-degree twist in the backbone, creating a topology similar to a Möbius strip. xiahepublishing.comnih.gov Bracelet cyclotides like this compound lack this proline-induced twist. diva-portal.orgnih.gov
The distinction between these subfamilies goes beyond the backbone topology. Bracelet cyclotides often have one or two more amino acid residues than their Möbius counterparts and tend to contain a higher number of positively charged (cationic) residues. diva-portal.org The majority of cyclotides identified to date, approximately two-thirds, belong to the bracelet subfamily. xiahepublishing.com
The classification of this compound as a bracelet cyclotide is confirmed by its structural features and amino acid sequence. diva-portal.orguq.edu.au It lacks the critical proline residue in loop 5 that defines the Möbius subfamily, resulting in an untwisted, bracelet-like circular structure. diva-portal.orgnih.gov
Detailed Research Findings
| Property | Description | Reference |
|---|---|---|
| Family | Cyclotide | uniprot.org |
| Subfamily | Bracelet | uniprot.org |
| Amino Acid Count | 30 | uniprot.org |
| Structure | Head-to-tail cyclic peptide backbone with a cyclic cystine knot (CCK) motif. | nih.govuniprot.org |
| Disulfide Bonds | Three conserved disulfide bonds are present, with connectivities at Cys4-Cys21, Cys8-Cys23, and Cys13-Cys28. | uniprot.org |
| Defining Feature | As a bracelet cyclotide, it lacks a cis-Pro bond in loop 5, resulting in an untwisted backbone. | diva-portal.orgnih.gov |
| Aspect | Details | Reference |
|---|---|---|
| Organism of Origin | Viola odorata (Sweet violet) | uniprot.org |
| Taxonomic Lineage | Violaceae > Viola | uniprot.org |
| Tissue Expression | Expressed in leaves, petals, and petioles. Not found in roots or runners at the protein level. | uniprot.org |
| Biological Role | Believed to participate in the plant's defense mechanisms. | uniprot.orgxiahepublishing.com |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIPCGESCVYIPCTVTALAGCKCKSKVCYN |
Origin of Product |
United States |
Molecular Architecture and Structural Elucidation
Primary Sequence Analysis of Cycloviolacin O18
This compound is a 30-amino acid peptide. uniprot.org Its primary sequence has been determined through methods such as mass spectrometry. researchgate.net The sequence is notable for the presence of six conserved cysteine residues, which are fundamental to its three-dimensional structure. uq.edu.au
The specific amino acid sequence for this compound is presented in the table below.
| Compound Name | Sequence | Source Organism | UniProt Accession |
|---|---|---|---|
| This compound | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Viola odorata (Sweet violet) | P85181 |
The sequence is read from left to right, starting with Glycine (B1666218) (G) and ending with Asparagine (N). The one-letter amino acid codes are used for representation. Data sourced from UniProt. uniprot.org
Disulfide Bond Connectivity and Cyclic Cystine Knot Formation
The defining structural feature of this compound and other cyclotides is the cyclic cystine knot (CCK) motif. rcsb.org This motif is formed by the specific connectivity of its six cysteine (Cys) residues, creating three interlocking disulfide bonds. uq.edu.au These bonds provide a rigid and highly stable scaffold. nih.gov
The disulfide bridges in this compound form in a I-IV, II-V, III-VI pattern. uniprot.orgresearchgate.net This means the first cysteine residue is bonded to the fourth, the second to the fifth, and the third to the sixth. This specific arrangement creates a knotted topology where two of the disulfide bonds and the connecting backbone segments form a ring, which is then threaded by the third disulfide bond. nih.govresearchgate.netuq.edu.au This intricate network of covalent bonds, combined with the cyclized backbone, results in the exceptional stability characteristic of cyclotides. uq.edu.au
| Cysteine Residue Pair | Position in Sequence | Bond |
|---|---|---|
| Cys I - Cys IV | Cys 4 - Cys 21 | Disulfide Bond 1 |
| Cys II - Cys V | Cys 8 - Cys 23 | Disulfide Bond 2 |
| Cys III - Cys VI | Cys 13 - Cys 28 | Disulfide Bond 3 |
This table details the specific cysteine pairings that form the three disulfide bonds in this compound, based on homology with other cyclotides. uniprot.org
Advanced Structural Determination Methodologies
The complex, three-dimensional structure of cyclotides like this compound requires sophisticated analytical techniques for its full elucidation. A combination of experimental and computational methods is typically employed to determine the precise atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of peptides and proteins in solution. nih.gov For cyclotides, solution-state NMR has been instrumental in defining their unique fold. rcsb.orgrcsb.org The process involves using NMR to generate a set of distance and dihedral angle restraints based on nuclear Overhauser effects (NOEs), which are then used in computational calculations to generate a family of structures consistent with the experimental data. researchgate.net
Studies on closely related cyclotides, such as cycloviolacin O1 and O2, have demonstrated the power of NMR in confirming the cyclic cystine knot motif and detailing the distorted triple-stranded β-sheet that characterizes their fold. rcsb.orgrcsb.org These analyses also reveal key structural roles of conserved residues, such as a glutamic acid that stabilizes the structure through a network of hydrogen bonds. rcsb.org Although a specific NMR-derived structure for this compound is not detailed in the provided results, the methodologies applied to its close homologs like cycloviolacin O14 are directly relevant and showcase the standard approach for such structural determinations. researchgate.net
SWISS-MODEL generates 3D protein models based on the known experimental structures of homologous proteins (templates). nih.govnih.gov For this compound, SWISS-MODEL can generate a predicted structure using the experimentally determined structure of a similar cyclotide as a template, such as that of cycloviolacin O2 (PDB: 2knm). expasy.orgebi.ac.uk
AlphaFoldDB is a database of protein structure predictions generated by DeepMind's AlphaFold system. ebi.ac.uk AlphaFold has demonstrated high accuracy in predicting protein structures from their amino acid sequence alone. nih.gov A predicted 3D model for this compound is available in the AlphaFoldDB under its UniProt accession number, P85181. uniprot.org The model for this compound shows a high confidence score (pLDDT of 93.12), indicating a reliable prediction of its complex, knotted fold. ebi.ac.uk
These computational approaches provide valuable structural insights, especially when experimental structures are unavailable, and can complement data from techniques like NMR. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Cyclotide Structural Studies
Backbone Loops and Sequence Diversity within the Cycloviolacin Subgroup
Cyclotides are classified into subfamilies, primarily the 'bracelet' and 'Möbius' types, based on structural features. ntu.edu.sg this compound belongs to the bracelet subfamily, which is characterized by the absence of a cis-proline residue in its backbone loops that would otherwise induce a twist. uniprot.orgntu.edu.sg
The rigid CCK framework acts as a scaffold, while the six backbone loops connecting the cysteine residues are regions of significant sequence variation. uq.edu.au This hypervariability in the loops is a key feature of the cyclotide family, allowing for a vast diversity of sequences built upon a conserved structural core. uq.edu.au This natural combinatorial library is thought to be an evolutionary adaptation for plant defense against various pests and pathogens. researchgate.net
Biosynthesis and Genetic Pathways
Ribosomal Synthesis of Cyclotide Precursors
Like all proteins, the journey of Cycloviolacin O18 begins at the ribosome. nih.gov Cyclotides are classified as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). bohrium.com Their synthesis starts with the translation of a messenger RNA (mRNA) into a larger precursor protein. pnas.orgembopress.org This precursor is not the final, active cyclotide but a linear polypeptide chain that contains the sequence of the mature this compound embedded within it. nih.govpnas.org
The ribosomal synthesis follows the central dogma of molecular biology, where the genetic code for the cyclotide precursor is transcribed from DNA to mRNA and then translated into a protein by ribosomes. embopress.orgembopress.org This initial linear precursor protein is significantly larger than the final mature cyclotide. pnas.org
Post-Translational Modifications Essential for this compound Formation
Following ribosomal synthesis, the linear precursor protein undergoes a series of crucial enzymatic modifications to yield the mature, cyclic, and biologically active this compound. pnas.orgrockland.com These modifications occur in different cellular compartments, including the endoplasmic reticulum and the vacuole. pnas.orguq.edu.au
The defining feature of this compound is its circular backbone, formed by a peptide bond linking its N-terminal and C-terminal ends. uit.no This cyclization is a vital post-translational modification that contributes significantly to the peptide's stability. acs.org The process involves the precise excision of the mature cyclotide domain from its precursor protein and the simultaneous formation of a new peptide bond. nih.govnih.gov This reaction is catalyzed by a specific enzyme that recognizes signals within the precursor sequence. uq.edu.aunih.gov
The key enzyme responsible for backbone cyclization is an asparaginyl endopeptidase (AEP), sometimes referred to as legumain. bohrium.comnih.govcardiff.ac.uk These proteases possess the unique ability to catalyze both peptide bond cleavage and ligation. nih.gov In cyclotide biosynthesis, AEP recognizes and cleaves the peptide bond C-terminal to a conserved asparagine (or occasionally aspartic acid) residue located at the end of the mature cyclotide sequence within the precursor. uq.edu.aunih.gov Subsequently, instead of hydrolysis, the AEP catalyzes a transpeptidation reaction, ligating the newly freed C-terminus to the N-terminus of the cyclotide domain. nih.govcardiff.ac.uk This dual cleavage-ligation activity in a single processing event is a hallmark of cyclotide maturation. nih.gov The suppression of AEP activity has been shown to reduce the production of cyclic cyclotides and lead to the accumulation of linear, unprocessed forms. nih.gov
Concurrent with other modifications, the six conserved cysteine residues within the this compound sequence form three specific disulfide bonds. nih.gov This process, known as oxidative folding, is critical for achieving the correct three-dimensional structure. uq.edu.au It is believed to occur in the endoplasmic reticulum, prior to the final cyclization step in the vacuole. uq.edu.au The disulfide bonds in this compound form a specific pattern (CysI-CysIV, CysII-CysV, CysIII-CysVI) that creates the interlocking cystine knot. nih.gov This knot is characterized by one disulfide bond passing through a ring formed by the other two disulfides and the connecting backbone segments, imparting a highly rigid and compact structure to the molecule. nih.govresearchgate.net
Role of Asparaginyl Endopeptidase (AEP)-like Ligases
Genetic Encoding and Precursor Protein Architecture
The genetic blueprint for this compound is found within a cyclotide gene that codes for a precursor protein. pnas.orgnih.gov These genes can sometimes encode single or multiple copies of the same or different cyclotides. nih.govnih.gov The architecture of the precursor protein is modular and typically consists of:
An Endoplasmic Reticulum (ER) Signal Peptide: This sequence at the N-terminus directs the newly synthesized precursor protein into the secretory pathway. nih.govpnas.org
N-Terminal Pro-region/Repeat (NTR): A sequence of variable length that precedes the mature cyclotide domain. nih.govacs.org
Mature Cyclotide Domain: The sequence that will become the final this compound. This domain is flanked by conserved processing sites. pnas.orgacs.org A conserved glycine (B1666218) residue often marks the N-terminal cleavage site, while a conserved asparagine or aspartic acid residue at the C-terminus is crucial for AEP-mediated cyclization. acs.org
C-Terminal Flanking Region: A sequence following the mature cyclotide domain that is removed during processing. nih.gov
This multi-domain structure ensures the correct trafficking, folding, and enzymatic processing required to release the mature, cyclic peptide. pnas.org
Investigating the Phylogenetic Distribution of this compound and Related Cyclotides
This compound is a "bracelet" cyclotide originally isolated from the sweet violet plant, Viola odorata, which belongs to the Violaceae family. uniprot.orgdiva-portal.org Cyclotides have been identified in several plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. nih.govuq.edu.au However, their distribution is notably uneven. While they appear to be ubiquitous within the Violaceae family, they are found more sparsely in other families. uq.edu.au
This compound belongs to the bracelet subfamily of cyclotides, which are the most abundant type found in nature. nih.gov This classification is based on structural features; unlike the "Möbius" subfamily, bracelet cyclotides lack a cis-proline residue in one of their backbone loops that would otherwise introduce a twist into the structure. nih.govdiva-portal.org The wide distribution of cyclotides across different plant species, and the diversity of sequences like this compound, suggest they play a fundamental role in plant defense mechanisms. mybiosource.comwindows.net
Biological Activities and Mechanisms of Action Non Human Therapeutic Focus
Antimicrobial Activity of Cycloviolacins
Cycloviolacins have demonstrated significant efficacy against a range of bacteria. Their activity is particularly notable against Gram-negative bacteria, a class of pathogens that are often challenging to treat due to their protective outer membrane. The mechanism of action is primarily centered on the disruption of the bacterial cell membrane. nih.gov
Cycloviolacins, particularly Cycloviolacin O2 (cyO2), exhibit potent bactericidal activity against several Gram-negative species. diva-portal.orgresearchgate.net Studies have shown that cyO2 effectively inhibits the growth of Escherichia coli and Salmonella enterica serovar Typhimurium LT2. diva-portal.orgresearchgate.netnih.gov In time-kill kinetic assays, cyO2 also demonstrated bactericidal effects against Klebsiella pneumoniae and Pseudomonas aeruginosa. diva-portal.orgresearchgate.net
One of the significant findings is the activity of cycloviolacins against Acinetobacter baumannii, a bacterium known for its multidrug resistance. nih.govvaxdyn.comhivnursing.netfrontiersin.orgpharmacologydiscoveryservices.com All tested cyclotides, including cyO2, showed inhibitory activity against A. baumannii. nih.gov Time-kill kinetic assays revealed that cyO2 at a concentration of 4 times its minimum inhibitory concentration (MIC) could completely eradicate A. baumannii within 2 hours. nih.gov The MIC for cyO2 against A. baumannii was determined to be 4.2 μM. nih.gov The potent activity of cyO2 against Gram-negative bacteria makes it a promising scaffold for future drug design. diva-portal.orgresearchgate.netnih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of Cycloviolacins Against Gram-Negative Bacteria
| Compound | Bacterium | MIC (μM) | Reference |
|---|---|---|---|
| Cycloviolacin O2 | Acinetobacter baumannii | 4.2 | nih.gov |
| Viba 11 | Acinetobacter baumannii | 10.8 | nih.gov |
| Vija 12 | Acinetobacter baumannii | 14.9 | nih.gov |
| Vija 31 | Acinetobacter baumannii | 14.9 | nih.gov |
| Vija 10 | Acinetobacter baumannii | 57 | nih.gov |
| Cycloviolacin O2 | Escherichia coli | 2.2 | sb-peptide.com |
The activity of cycloviolacins against Gram-positive bacteria is more varied. While broad-spectrum activity is a characteristic of cycloviolacin cyclotides, the potency can differ between bacterial species. nih.gov For instance, several cyclotides, including viba 11, cycloviolacin O2, and vija 10, have shown inhibitory effects against Bacillus subtilis. nih.gov Cycloviolacin O2 demonstrated the highest activity against B. subtilis with a MIC of 2.1 μM. nih.gov
In contrast, the activity against Staphylococcus aureus is generally lower. diva-portal.orgresearchgate.net Studies have indicated that none of the tested prototypic cyclotides, including cyO2, exhibited high activity against S. aureus. diva-portal.orgresearchgate.net However, some research suggests that broad-spectrum activity among cycloviolacin cyclotides does include activity against Staphylococcus aureus. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of Cycloviolacins Against Gram-Positive Bacteria
| Compound | Bacterium | MIC (μM) | Reference |
|---|---|---|---|
| Cycloviolacin O2 | Bacillus subtilis | 2.1 | nih.gov |
| Viba 11 | Bacillus subtilis | 5.4 | nih.gov |
| Vija 10 | Bacillus subtilis | 14.3 | nih.gov |
The primary mechanism of antimicrobial action for cycloviolacins is the disruption of the bacterial cell membrane. nih.govnih.gov These peptides bind to and disrupt phospholipid membranes, leading to cell lysis. nih.gov This membrane interaction is often initiated by an attraction to phosphatidylethanolamine (B1630911) (PE) lipids, which are common in bacterial membranes. nih.govnih.govacs.org The interaction with PE-containing membranes is a key factor determining the antimicrobial spectra of these peptides. nih.gov
Efficacy Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)
Antifungal Efficacy of Cycloviolacins
In addition to their antibacterial properties, cycloviolacins are potent antifungal agents. They have shown efficacy against a variety of plant pathogenic fungi, suggesting a role in the natural defense mechanisms of the plants from which they are isolated. frontiersin.orgdiva-portal.org
Several cycloviolacins, including cyO2, cyO3, cyO13, and cyO19, have demonstrated potent activity against model fungal plant pathogens. frontiersin.orgdiva-portal.org These include Fusarium oxysporum, F. graminearum, F. culmorum, Mycosphaerella fragariae, and Botrytis cinerea. frontiersin.orgdiva-portal.org The minimal inhibitory concentrations (MICs) for these activities range from 0.8 μM to 25 μM. frontiersin.orgdiva-portal.org
Specifically against Fusarium graminearum, a devastating pathogen responsible for Fusarium Head Blight in crops, cycloviolacins have shown robust activity. nih.govnih.gov Cycloviolacin O8 has been identified as having antifungal activity against this pathogen. nih.gov The most potent of the tested cycloviolacins against a range of fungi was cyO3, with MICs as low as 0.8 μM. frontiersin.org
Table 3: Antifungal Activity of Cycloviolacins
| Compound | Fungal Pathogen | MIC Range (μM) | Reference |
|---|---|---|---|
| Cycloviolacin O3 | Various plant pathogens | 0.8 - 12.5 | frontiersin.org |
| Cycloviolacin O2 | Various plant pathogens | Not specified, but potent | frontiersin.org |
| Cycloviolacin O19 | Various plant pathogens | Not specified, but potent | frontiersin.org |
| Cycloviolacin O13 | Various plant pathogens | 3 - 25 | frontiersin.org |
The antifungal mechanism of cycloviolacins is also centered on membrane disruption. frontiersin.orgdiva-portal.org Liposome experiments have shown that cycloviolacins are highly effective at permeabilizing model fungal membranes. frontiersin.orgdiva-portal.org The potency of membrane disruption often correlates with their antifungal activity. frontiersin.org For instance, cyO2, cyO3, and cyO19, which are highly potent antifungals, also show strong membrane permeabilization, with EC50 values in the nanomolar range, making them significantly more active than the control peptide melittin. frontiersin.orgdiva-portal.org
The interaction is thought to be selective, with cycloviolacin O2 known to specifically target and disrupt membranes that contain phosphatidylethanolamine. frontiersin.org While membrane disruption is a key part of their action, there is some evidence to suggest that intracellular targets may also be involved. frontiersin.orgdiva-portal.org Transmission electron microscopy has shown cyO2 inside fungal spore cells, indicating that the peptide can cross the membrane and potentially interact with internal cellular components. frontiersin.orgdiva-portal.org
Activity Against Plant Pathogens (e.g., Fusarium graminearum)
Anthelmintic and Nematicidal Properties
The cycloviolacin group of peptides, isolated from Viola odorata, has demonstrated significant anthelmintic properties. nih.gov However, specific research data focusing exclusively on the nematicidal activity of Cycloviolacin O18 is limited in the available scientific literature.
Studies have shown that the cycloviolacin family of cyclotides exhibits potent activity against gastrointestinal parasitic nematodes. nih.gov In research, cycloviolacins from Viola odorata displayed up to an 18-fold increase in potency against Haemonchus contortus and Trichostrongylus colubriformis when compared to the prototypic cyclotide, kalata B1. nih.gov While related cycloviolacins, such as cycloviolacin O2, have been actively studied against the model nematode Caenorhabditis elegans, specific data detailing the efficacy of this compound against these particular nematode species is not prominently available in existing research. uq.edu.auresearchgate.net
The mechanism of action for cyclotides against nematodes is generally understood to involve membrane disruption. nih.gov Recent studies on related cyclotides have shown that their interaction with C. elegans can cause damage to the nematode's mouth, pharynx, and midgut. uq.edu.auresearchgate.netnih.gov A characteristic effect of some cycloviolacins, like O2, is the induction of bubble-like structures, or "blebs," on the nematode's membrane, which signifies membrane disruption leading to toxicity and death. uq.edu.auresearchgate.netnih.gov This process is thought to involve the formation of pores in the cell membrane. nih.govacs.org While this is the established mechanism for the cyclotide family, specific studies demonstrating these physiological and morphological effects for this compound are not detailed in the currently reviewed literature.
Activity Against Nematode Species (e.g., Haemonchus contortus, Trichostrongylus colubriformis, Caenorhabditis elegans)
Insecticidal Activities and Plant Defense Mechanisms
This compound is recognized for its role in plant defense, with documented insecticidal properties. mybiosource.comrsc.orgcpu-bioinfor.org
The inherent biological function of cyclotides is widely accepted as a defense system for their host plants against various pests. nih.govdiva-portal.org this compound, as a constituent of Viola odorata, is specifically implicated in this protective role. mybiosource.comuniprot.orgcusabio.com Its bioactivity is classified as insecticidal, highlighting its function in deterring or eliminating insect pests that may predate the plant. rsc.orgcpu-bioinfor.org The stable cyclic cystine knot structure of cyclotides makes them resistant to enzymatic degradation, a key feature for an effective plant defense protein.
| Compound | Family | Source Organism | Documented Bioactivity |
|---|---|---|---|
| This compound | Cyclotide (Bracelet) | Viola odorata | Insecticidal, Plant Defense mybiosource.comrsc.orgcpu-bioinfor.org |
While this compound is classified as an insecticidal peptide, detailed research on its specific physiological or behavioral effects on particular insect species is not extensively documented. rsc.orgcpu-bioinfor.org However, studies on other cycloviolacins from Viola species provide insight into the family's mode of action. Research on the peach potato aphid, Myzus persicae, demonstrated that certain cycloviolacins (cyO2, cyO3, cyO13, and cyO19) act as deterrents, affecting the aphid's probing and feeding behaviors and limiting sap uptake. diva-portal.org These effects are linked to interactions with epithelial cells and gustatory organs within the aphid's digestive system. diva-portal.org This suggests an antixenotic (behavior-modifying) mechanism of resistance, although specific data confirming such effects for this compound is pending further research. diva-portal.org
Role in Plant-Pest Interactions
Preclinical Cytotoxic Investigations (Non-Human Cell Lines)
Based on a review of the available scientific literature, there are no documented studies concerning the preclinical cytotoxic activity of this compound on non-human cell lines.
Mechanistic Studies on Membrane Disruption in Lymphoma Cell Models
Antiviral Properties of Cycloviolacins (excluding clinical trials)
The cyclotide family, including cycloviolacins, possesses notable antiviral properties, largely attributed to their ability to interact with and disrupt viral membranes. researchgate.net
Cyclotides can inhibit viral infection by targeting the initial stages of the viral life cycle, such as entry into the host cell. The proposed mechanism involves the peptides binding to the viral envelope, which can prevent the fusion between the virus and the host cell membrane. cpu-bioinfor.org For instance, Cycloviolacin O2 (CyO2) has been shown to enhance the efficacy of the HIV-1 fusion inhibitor enfuvirtide. typeset.io By directly inactivating HIV-1 particles, CyO2 potentiates the effect of drugs that work to block viral entry. typeset.io
The primary antiviral action of cyclotides is their ability to directly target the lipid envelope of viruses. cpu-bioinfor.org This interaction leads to the formation of pores and the leakage of viral components, ultimately destroying the integrity of the viral particles before they can infect a host cell. cpu-bioinfor.org Studies on Cycloviolacin O2 (CyO2) have shown that it disrupts the integrity of HIV-1 viral particles, leading to a decrease in their internal p24 capsid protein content. typeset.io This direct disruption of the viral envelope highlights the membrane-active properties of cycloviolacins as a key component of their antiviral efficacy. typeset.io This mechanism is believed to be broadly applicable to enveloped viruses. cpu-bioinfor.org
Targeting Viral Entry Mechanisms
Protease Inhibitory Capabilities
In addition to their membrane-disrupting activities, some cyclotides also function as protease inhibitors. researchgate.netrsc.org Members of the cyclotide family have been reported to inhibit serine proteases. For example, cyclotides isolated from Psychotria plants have been identified as inhibitors of the serine endopeptidase prolyl oligopeptidase (POP), which is a target for inflammatory and neurodegenerative disorders. While specific studies on the protease inhibitory capabilities of this compound are not detailed in the available literature, this function is a recognized characteristic of the broader cyclotide family.
Inhibition of Human Prolyl Oligopeptidase (POP) by Related Cyclotides
Intracellular Modulation and Cell Penetration Studies
A significant feature of certain cyclotides is their ability to cross cellular membranes, which allows them to interact with intracellular targets. nih.govresearchgate.netencyclopedia.pubnih.gov This property has been observed in both in vitro and non-human in vivo models. nih.govresearchgate.net Cyclotides from the trypsin inhibitor subfamily, in particular, are noted for their cell-penetrating capabilities. mdpi.comnih.gov For instance, the cyclotide MCoTI-II has been shown to be internalized into cells through macropinocytosis. uq.edu.au Studies indicate that cyclotides can utilize various endocytic pathways to enter mammalian cells. nih.govuq.edu.au This cell-penetrating property is crucial for their potential to modulate intracellular processes. frontiersin.org
The capacity of cyclotides to traverse cell membranes enables them to access the cell's interior and modulate intracellular protein-protein interactions (PPIs). nih.govresearchgate.netencyclopedia.pub Disrupting pharmacologically relevant PPIs is a significant challenge in drug development, particularly for intracellular targets that are inaccessible to larger molecules like antibodies. encyclopedia.pub The stable and cell-penetrating nature of the cyclotide scaffold makes it an ideal framework for designing molecules that can inhibit these intracellular interactions. frontiersin.org
A prominent example of this application is the engineering of the cyclotide MCoTI-I to create a potent inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulators, Hdm2 and HdmX. nih.gov The engineered cyclotide, MCo-PMI, was able to bind to Hdm2 and HdmX with low nanomolar affinity, activate the p53 pathway, and block tumor growth in a human colorectal carcinoma xenograft mouse model, demonstrating in vivo modulation of an intracellular PPI. nih.govgoogle.com
Ability to Traverse Cellular Membranes in In Vitro and In Vivo (non-human) Models
Structure-Activity Relationship (SAR) Studies
The biological activity of cyclotides is intrinsically linked to their amino acid sequence and the composition of their backbone loops. botany.pldiva-portal.org The cyclotide framework consists of a cyclic backbone and a knotted core of three disulfide bonds, with six loops connecting the conserved cysteine residues. mdpi.com While some loops are highly conserved, others are hypervariable, creating a "natural combinatorial template" that gives rise to a wide diversity of biological functions. mdpi.com
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| alca 1 |
| alca 2 |
| Cycloviolacin O2 |
| Cycloviolacin O12 |
| Cycloviolacin O13 |
| This compound |
| Cycloviolacin O22 |
| kalata B1 |
| kalata S |
| MCo-PMI |
| MCoTI-I |
| MCoTI-II |
| psysol 2 |
| vigno 2/5 |
| vigno 3/4 |
| vigno 8/9 |
Impact of Surface-Exposed Residues on Membrane Interaction and Efficacy in this compound
The biological activities of cyclotides, including this compound, are intrinsically linked to their ability to interact with and disrupt cellular membranes. This interaction is governed by the specific arrangement of amino acid residues exposed on the peptide's surface, which creates distinct hydrophobic and charged patches. These patches are critical for the initial binding to the membrane and subsequent permeabilization, which ultimately leads to the observed biological effects.
This compound belongs to the bracelet subfamily of cyclotides, which are characterized by a higher number of cationic residues compared to the Möbius subfamily. diva-portal.org This feature, along with a significant hydrophobic surface, contributes to its amphipathic nature, a key characteristic for membrane interaction. diva-portal.orgnih.gov While direct mutagenesis studies on this compound are not extensively documented, a wealth of research on the highly homologous bracelet cyclotide, Cycloviolacin O2, provides significant insights into the structure-function relationships applicable to this compound. nih.gov
The Role of Hydrophobic Residues and the Hydrophobic Patch
A prominent feature of bracelet cyclotides is a large, exposed hydrophobic patch, which is considered the primary site of interaction with the lipid bilayer of cell membranes. nih.govnih.gov In bracelet cyclotides like Cycloviolacin O2, this patch is predominantly formed by residues in loops 2 and 3. nih.gov Analysis of the this compound sequence suggests a similar arrangement. This hydrophobic region facilitates the insertion of the cyclotide into the nonpolar core of the membrane, a crucial step in disrupting its integrity. nih.gov
| Residue Position | Amino Acid | Location in Sequence | Potential Role in Membrane Interaction |
|---|---|---|---|
| 2 | Isoleucine (I) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Contribution to the overall hydrophobicity of the N-terminal region. |
| 10 | Tyrosine (Y) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Aromatic side chain can participate in hydrophobic and stacking interactions with lipid acyl chains. |
| 11 | Isoleucine (I) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Part of a potential hydrophobic cluster in loop 2, driving membrane insertion. |
| 12 | Proline (P) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | |
| 15 | Valine (V) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Key components of the hydrophobic patch in loop 3, essential for deep membrane penetration. |
| 17 | Alanine (A) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | |
| 18 | Leucine (L) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | |
| 19 | Alanine (A) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | |
| 27 | Valine (V) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Contributes to the hydrophobic character of loop 6. |
| 29 | Tyrosine (Y) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Aromatic side chain at the C-terminal end, potentially anchoring the peptide in the membrane interface. |
The Influence of Charged Residues
While the hydrophobic patch is essential for membrane insertion, charged residues on the cyclotide surface play a critical role in the initial electrostatic interactions with the membrane and in modulating the specificity and potency of the biological activity. nih.gov Bracelet cyclotides, including this compound, typically possess a net positive charge, which facilitates their attraction to the often negatively charged surfaces of target cells. ebi.ac.uk
The amino acid sequence of this compound reveals the presence of both acidic (glutamic acid) and basic (lysine) residues. The spatial arrangement of these charges is crucial. Research on Cycloviolacin O2 has highlighted the significance of these charged residues. For instance, masking the three positively charged lysine (B10760008) residues in Cycloviolacin O2 led to a sevenfold decrease in its cytotoxic activity. nih.gov
| Residue Position | Amino Acid | Charge (at neutral pH) | Location in Sequence | Established/Inferred Role in Efficacy |
|---|---|---|---|---|
| 6 | Glutamic Acid (E) | Negative | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Crucial for structural stability through hydrogen bonding; modification drastically reduces activity. nih.gov |
| 22 | Lysine (K) | Positive | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Contributes to the net positive charge, facilitating initial electrostatic attraction to negatively charged membranes. |
| 25 | Lysine (K) | Positive | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | Part of a positively charged cluster in loops 5 and 6, enhancing membrane binding and contributing significantly to cytotoxic potency. nih.gov |
| 26 | Serine (S) -> Lysine (K) in some homologues | Neutral (or Positive) | GIPCGESCVYIPCTVTALAGCKCKSKVCYN |
Synthetic and Engineering Methodologies for Cycloviolacin O18 Analogs
Chemical Synthesis Approaches
The chemical synthesis of cyclotides like Cycloviolacin O18 is a multi-step process that involves the linear assembly of amino acids, backbone cyclization, and the formation of the characteristic cystine knot. uq.edu.aunih.gov This approach allows for the precise incorporation of unnatural amino acids or other chemical modifications. uq.edu.au
Solid-Phase Peptide Synthesis (SPPS) (Boc and Fmoc Strategies)
The initial and fundamental step in the chemical synthesis of this compound analogs is the creation of a linear peptide precursor using Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This technique involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. biotage.combachem.com This solid-phase approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing. biotage.combachem.com
Two primary chemical strategies are employed in SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). uq.edu.aumdpi.com Both methods rely on a temporary protecting group for the α-amino group of the incoming amino acid to control the polymerization process. biotage.com
Boc Strategy: This classic approach uses the acid-labile Boc group to protect the α-amino group. biotage.commdpi.com Deprotection is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). uq.edu.au Side-chain protecting groups are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage from the resin. uq.edu.auuq.edu.au While effective, the requirement for HF is a significant drawback due to its high toxicity and corrosive nature. uq.edu.au However, Boc-SPPS can sometimes offer higher yields per coupling step and is advantageous for preparing the C-terminal thioesters required for native chemical ligation, as these are not always stable under the basic conditions of Fmoc deprotection. mdpi.com
Fmoc Strategy: The Fmoc strategy is now more commonly used due to its milder reaction conditions. uq.edu.au The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uq.edu.au The side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed with TFA during the final cleavage step. mdpi.com This orthogonality allows for more selective manipulations and avoids the use of hazardous HF. uq.edu.au The synthesis of cycloviolacin O2, a closely related bracelet cyclotide, has been successfully achieved using Fmoc-based SPPS. nih.gov
| Strategy | α-Amine Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage | Key Advantages/Disadvantages |
| Boc | tert-butyloxycarbonyl (Acid-labile) | Moderate Acid (e.g., TFA) | Benzyl-based (Strong acid-labile) | Strong Acid (e.g., HF) | Advantage: Good for thioester synthesis. Disadvantage: Requires highly toxic HF. uq.edu.aumdpi.com |
| Fmoc | 9-fluorenylmethoxycarbonyl (Base-labile) | Base (e.g., Piperidine) | tert-butyl based (Acid-labile) | Moderate Acid (e.g., TFA) | Advantage: Milder, safer conditions. Disadvantage: Thioester synthesis can be challenging. uq.edu.aumdpi.com |
Intramolecular Native Chemical Ligation for Backbone Cyclization
Once the linear peptide precursor is synthesized and cleaved from the solid support, the next crucial step is the head-to-tail cyclization of the peptide backbone. The most effective and widely used method for this is intramolecular Native Chemical Ligation (NCL). nih.govnih.govresearchgate.net This chemoselective reaction joins two unprotected peptide fragments. For intramolecular cyclization, it requires a single linear precursor engineered to contain a reactive group at each end: an N-terminal cysteine residue and a C-terminal thioester. researchgate.netwikipedia.org
The NCL reaction proceeds in two main steps at a neutral pH in an aqueous buffer: wikipedia.orgnih.gov
Transthioesterification: The thiol group of the N-terminal cysteine attacks the C-terminal thioester, forming a new thioester-linked intermediate. wikipedia.org
S-to-N Acyl Shift: This intermediate undergoes a rapid and spontaneous intramolecular rearrangement, where the nitrogen of the cysteine's amino group attacks the thioester carbonyl. This S-to-N acyl shift results in the formation of a stable, native peptide bond at the ligation site, thus yielding the cyclized peptide. wikipedia.orgnih.gov
This ligation strategy is highly specific and efficient, as the presence of internal cysteine residues does not interfere with the reaction due to the irreversible nature of the final acyl shift. wikipedia.org
Oxidative Folding for Disulfide Bridge Formation
The final step in the chemical synthesis of this compound is oxidative folding, where the six conserved cysteine residues are oxidized to form the three disulfide bonds that create the characteristic stable cystine knot. nih.govresearchgate.net This process is critical for achieving the correct three-dimensional structure, which is essential for the peptide's biological activity.
The cyclized, reduced peptide is subjected to an oxidizing environment, often a redox buffer containing a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG). nih.govresearchgate.net This allows for the formation and shuffling of disulfide bonds until the most thermodynamically stable conformation, the native cystine knot, is achieved.
However, the oxidative folding of bracelet cyclotides, including by extension this compound, has proven to be significantly more challenging than for Möbius cyclotides. nih.govnih.gov While Möbius cyclotides like kalata B1 can fold efficiently, bracelet cyclotides often yield a mixture of non-native isomers and aggregated material under standard conditions. nih.govnih.gov Research on cycloviolacin O2 has shown that folding yields can be improved by using additives like non-ionic detergents or organic co-solvents such as dimethyl sulfoxide (B87167) or isopropanol (B130326) to stabilize the folding intermediates and prevent aggregation. nih.govrsc.org The successful synthesis and direct oxidative folding of cycloviolacin O2, albeit with challenges, provides a foundational method for producing other bracelet cyclotides like this compound. nih.gov
Recombinant Production Strategies
Recombinant production offers a cost-effective and scalable alternative to chemical synthesis, particularly for producing large quantities of cyclotides or for creating genetically-encoded libraries. nih.govmdpi.com This approach leverages cellular machinery to produce the peptide.
Expression Systems for Cyclotide Production (e.g., bacterial cells)
Escherichia coli is the most commonly used bacterial host for the recombinant production of proteins, including cyclotides, due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. mdpi.comresearchgate.net The production of cyclotides in E. coli involves expressing the linear cyclotide sequence as part of a larger fusion protein. nih.govresearchgate.net
A key challenge is that the cytoplasm of E. coli is a reducing environment, which is not conducive to the formation of disulfide bonds. mdpi.com To overcome this, cyclotide precursors are often targeted to the more oxidizing environment of the periplasm. However, the most successful strategies for cyclotide production in bacteria involve cytoplasmic expression of a fusion construct that is later processed to induce cyclization. mdpi.comnih.gov Yields of folded cyclotides like MCoTI-I in E. coli can reach approximately 10 mg per 100 g of wet cells, which is comparable to the levels found in their native plants. encyclopedia.pub
| Expression System | Common Host | Key Advantages | Key Challenges |
| Bacterial Cells | Escherichia coli | Rapid growth, low cost, high-density cultivation, well-established genetic tools. mdpi.comresearchgate.net | Reducing cytoplasm hinders disulfide bond formation; potential for inclusion body formation. mdpi.com |
Utilization of Protein Splicing Units for Cyclization
Protein splicing is a post-translational process where an internal protein segment, called an intein, excises itself from a precursor protein and ligates the flanking external protein segments (exteins) with a peptide bond. nih.govresearchgate.net This natural process has been ingeniously adapted for the production of cyclic peptides like this compound.
By fusing the linear cyclotide precursor sequence between the N- and C-terminal fragments of a "split" intein, the cyclotide itself becomes the extein that is cyclized. mdpi.comnih.gov The N- and C-intein fragments, expressed as fusions to the C- and N-termini of the target peptide respectively, associate non-covalently within the cell to form a functional intein domain. nih.gov This reconstituted intein then catalyzes the cyclization of the intervening cyclotide sequence through a trans-splicing reaction. mdpi.comnih.gov
This intein-mediated approach, particularly using efficient split inteins like Npu DnaE, has been highly effective for the in-cell production of various cyclotides. nih.govmdpi.com It allows for the generation of natively folded cyclotides directly within the bacterial cell, with reported intracellular concentrations suitable for high-throughput screening of large combinatorial libraries. mdpi.commdpi.com This strategy paves the way for the directed evolution of this compound analogs with novel biological activities.
Cyclotide Scaffold Engineering
The unique cyclic cystine knot (CCK) topology of cyclotides provides a highly rigid and compact structure that is exceptionally resistant to thermal, chemical, and enzymatic degradation. nih.govnih.gov This stability makes the cyclotide scaffold, including the bracelet subfamily to which this compound belongs, an ideal framework for drug design and protein engineering. sci-hub.sediva-portal.org The scaffold's loops, the regions between the conserved cysteine residues, are particularly amenable to modification. acs.org
One of the most powerful strategies in cyclotide engineering is the grafting of bioactive peptide sequences, or epitopes, into the scaffold's loops. sci-hub.seresearchgate.net This technique aims to confer the stability and favorable pharmacokinetic properties of the cyclotide framework onto a smaller, biologically active peptide that might otherwise be prone to rapid degradation. acs.orgnih.gov
The process involves replacing one or more of the native loops of a cyclotide with a sequence known to interact with a specific biological target. sci-hub.se Loops 5 and 6 are often utilized for this purpose. acs.org This approach has been used to develop novel therapeutics targeting a range of conditions. For instance, epitopes from the myelin oligodendrocyte glycoprotein (B1211001) (MOG) have been grafted into the kalata B1 scaffold to create potential treatments for multiple sclerosis. acs.org Similarly, the pharmacologically active His-Phe-Arg-Trp sequence has been inserted into kalata B1 to create selective agonists for the melanocortin 4 receptor (MC4R), a target for obesity therapies. nih.gov
The versatility of this approach allows for the creation of cyclotides with entirely new functions, targeting G protein-coupled receptors (GPCRs), inhibiting enzymes, or disrupting protein-protein interactions. researchgate.netmdpi.com
| Scaffold Used | Grafted Epitope/Sequence | Target/Function | Reference(s) |
| Kalata B1 | Myelin oligodendrocyte glycoprotein (MOG) sequences | Multiple Sclerosis Treatment | acs.org |
| Kalata B1 | His-Phe-Arg-Trp (melanocortin sequence) | MC4R Agonist (Obesity) | nih.gov |
| Kalata B1 | Vascular endothelial growth factor A (VEGF-A) inhibitors | Anti-Angiogenesis | mdpi.com |
| MCoTI-II | YwKV and YHLNQPF | Dual Anti-Angiogenesis | sci-hub.se |
Functional diversification of the cyclotide scaffold can be achieved by incorporating non-natural amino acids (Uaas). nih.gov This is made possible through chemical synthesis, typically solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence. nih.govdiva-portal.org The inclusion of Uaas can greatly expand the chemical diversity of cyclotide analogs, introducing novel functionalities or improving pharmacological properties. mdpi.comdiva-portal.org
| Non-Natural Amino Acid (Uaa) | Potential Purpose | Reference(s) |
| p-methoxyphenylalanine | Modify steric/electronic properties | google.com |
| p-azidophenylalanine | Introduce chemical handle for ligation/labeling | google.com |
| L-(7-hydroxycoumarin-4-yl)ethylglycine | Introduce fluorescent reporter group | google.com |
The systematic design and synthesis of cyclotide analogs are crucial for elucidating structure-activity relationships (SAR). uq.edu.au By creating a series of related compounds with specific modifications—such as single point mutations, deletions, or substitutions—researchers can identify the key residues and structural features responsible for a cyclotide's biological activity. rsc.orgsci-hub.se
Chemical synthesis is the dominant methodology for producing these analogs, offering the flexibility to create a wide range of modified cyclotides. researchgate.netuq.edu.au For example, to understand the anthelmintic activity of Cycloviolacin O2, a potent bracelet cyclotide, analogs were created by chemically modifying its charged lysine (B10760008) and glutamic acid residues. researchgate.net Masking the positive charges of the lysine residues resulted in an 18-fold decrease in activity, while modifying the single conserved glutamic acid led to a six-fold potency drop, highlighting the critical role of these charged residues in its biological function. researchgate.net
These SAR studies provide essential guidelines for optimizing the scaffold, allowing for the rational design of second-generation analogs with enhanced potency, selectivity, or other desirable pharmaceutical properties. diva-portal.orguq.edu.au
Advanced Analytical Techniques in Cycloviolacin O18 Research
Chromatographic Methods for Isolation and Purification (e.g., HPLC, RP-HPLC)
The primary technique for the isolation and purification of Cycloviolacin O18 from complex plant extracts is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net This method separates molecules based on their hydrophobicity. formulationbio.com Given that cyclotides are found in mixtures containing dozens of similar peptides, RP-HPLC is essential for obtaining the high-purity samples (>95%) required for subsequent structural and biological analysis. nih.govdiva-portal.org
The process typically begins with a crude plant extract, often from Viola odorata, which is subjected to solid-phase extraction (SPE) to enrich the cyclotide-containing fraction. diva-portal.orgnih.gov This enriched fraction is then injected into an RP-HPLC system. The separation is commonly performed on a C18 stationary phase, which is a non-polar silica (B1680970) gel. nih.govfrontiersin.org A gradient elution is employed, using a mobile phase consisting of a polar solvent system, typically purified water (Solvent A) and a less polar organic solvent like acetonitrile (B52724) (Solvent B), both containing a small percentage of an ion-pairing agent such as trifluoroacetic acid (TFA). formulationbio.comnih.govfrontiersin.org The TFA helps to improve peak shape and resolution. The peptides are detected as they elute from the column using UV absorbance, most commonly at a wavelength of 214 nm, which corresponds to the absorption of peptide bonds. nih.gov
| Parameter | Typical Specification | Source(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govresearchgate.netformulationbio.com |
| Stationary Phase | C18 Column (e.g., Kromasil, SunFire, Aeris Peptide) | nih.govnih.govfrontiersin.org |
| Mobile Phase A | Water with 0.05% - 0.1% Trifluoroacetic Acid (TFA) | nih.govfrontiersin.org |
| Mobile Phase B | 90% Acetonitrile in water with 0.08% - 0.1% TFA | nih.govnih.gov |
| Elution | Linear gradient of increasing Mobile Phase B concentration | nih.govnih.gov |
| Detection | UV Absorbance at 214 nm (primary), 254 nm, and 280 nm | nih.govfrontiersin.org |
Mass Spectrometry (MS) for Characterization and Sequencing
Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise molecular weight data and critical information for amino acid sequencing.
Tandem mass spectrometry (MS/MS) is a powerful technique used for sequencing peptides. longdom.org The process involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. longdom.org For cyclotides like this compound, direct fragmentation is often challenging due to their stable, cyclic structure. Therefore, a common strategy involves chemical modification to linearize the peptide. This is achieved by reducing the three disulfide bonds and alkylating the resulting free cysteine residues. nih.gov The now-linear peptide is then subjected to enzymatic digestion using proteases like trypsin or endo-GluC. nih.gov The resulting linear peptide fragments are then analyzed by MS/MS. The fragmentation patterns, primarily producing b- and y-ion series, are manually or automatically interpreted to reconstruct the amino acid sequence. nih.govlongdom.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is widely used for the rapid and accurate determination of the molecular mass of intact peptides. scielo.brannexpublishers.com It is a "soft" ionization technique that minimizes fragmentation, making it ideal for analyzing whole molecules like this compound. annexpublishers.com The analysis of Viola odorata extracts using MALDI-TOF MS has been crucial in identifying the presence of various cyclotides. uniprot.org For this compound, MALDI-TOF analysis has determined its monoisotopic molecular mass to be 3085.4 Da. uniprot.org This technique is also valuable for analyzing crude extracts to quickly profile their cyclotide content. researchgate.net
| Compound | Amino Acid Sequence | Molecular Mass (Da) | Source(s) |
| This compound | GIPCGESCVYIPCTVTALAGCKCKSKVCYN | 3085.4 (Determined by MALDI) | uniprot.orgoup.com |
Ultraviolet Photodissociation (UVPD) is an advanced fragmentation technique in mass spectrometry that has proven effective for sequencing structurally complex peptides like cyclotides. nih.govresearchgate.net Conventional fragmentation methods such as Collision-Induced Dissociation (CID) often provide insufficient fragmentation for intact cyclic peptides. nih.gov UVPD, however, utilizes high-energy photons from a UV laser (e.g., 193 nm) to energize the ions, leading to extensive and complex fragmentation. nih.govresearchgate.net This process generates a rich variety of fragment ion types (including a, b, c, x, y, and z ions), which provides significantly higher sequence coverage and is capable of breaking the cyclic backbone, a task difficult for other methods. nih.gov While not yet specifically documented for this compound, UVPD has been successfully demonstrated on the closely related cyclotide cycloviolacin O8, highlighting its potential as a powerful tool for the de novo sequencing of cyclotides that are otherwise difficult to characterize. nih.govnih.gov
PepSAVI-MS (Statistically-guided bioActive Peptides prioritized Via Mass Spectrometry) is an integrated pipeline designed to accelerate the discovery of bioactive peptides from complex natural product libraries. nih.govresearchgate.net This method combines bioactivity screening with mass spectrometry and bioinformatics to rapidly identify promising compounds. unc.edu The PepSAVI-MS pipeline was successfully validated through the screening of extracts from Viola odorata, where it led to the identification of the known antimicrobial and anticancer cyclotide, cycloviolacin O2. nih.govunc.edu This demonstrates the utility of the PepSAVI-MS approach in deconvoluting complex mixtures to pinpoint bioactive cyclotides, a method applicable to the discovery and analysis of this compound and other related peptides. nih.gov
Ultraviolet Photodissociation (UVPD) Tandem Mass Spectrometry
Spectroscopic Methods beyond NMR for Structural Insights
While Nuclear Magnetic Resonance (NMR) is the definitive method for 3D structure determination, other spectroscopic techniques provide valuable insights into the secondary and tertiary structure of this compound.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. ntu.edu.sg It is highly sensitive to the secondary structure of proteins and peptides. harvard.eduleeds.ac.uk For a cyclotide like this compound, CD analysis in the far-UV region (185-250 nm) can provide information about its secondary structural elements, such as the presence of α-helices, β-sheets, and random coils, and can be used to monitor conformational changes under different conditions. harvard.eduup.ac.za
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy measures the absorption of infrared light by a sample, which corresponds to the vibrational frequencies of its chemical bonds. frontiersin.org This technique provides a molecular "fingerprint" of the sample. nih.gov For this compound, FTIR can be used to confirm the presence of key functional groups. The spectra would show characteristic absorption bands for peptide amide bonds (Amide I and Amide II regions), which can also offer clues about the protein's secondary structure. frontiersin.orgnih.gov
Electropenetrography (EPG) in Plant-Insect Interaction Studies
Electropenetrography (EPG) is a powerful technique used to study the real-time feeding behavior of piercing-sucking insects. ufl.edu By making the insect and the plant part of an electrical circuit, EPG records distinct voltage waveforms that correspond to specific insect activities such as stylet penetration, salivation, and ingestion from different plant tissues. ufl.edumdpi.com This method is invaluable for understanding how compounds like cyclotides mediate plant defense by affecting insect feeding. diva-portal.org
In the context of cyclotides from Viola species, EPG has been instrumental in demonstrating their role in plant defense against pests like the peach potato aphid, Myzus persicae. diva-portal.org Studies have shown that cycloviolacins, including those closely related to this compound, can significantly deter aphid feeding. When aphids are presented with a sucrose (B13894) diet containing these cyclotides, EPG recordings reveal a clear impact on their probing and feeding behavior. diva-portal.orgresearchgate.net
Key findings from EPG studies on cycloviolacins include:
Deterrent Effects: The presence of cycloviolacins in a diet affects the probing and feeding patterns of aphids, with the effect being concentration-dependent. diva-portal.org
Altered Feeding Waveforms: EPG shows that cyclotides can reduce the time aphids spend in the ingestion phase (waveform d-G) and may alter the patterns of stylet pathway activities (waveform d-C) and salivation (waveform d-E1). diva-portal.orgmybiosource.com
Phagosuppressive Activity: Cycloviolacins, such as cyO2, cyO3, and cyO19, have been shown to have strong phagosuppressive (anti-feedant) effects on M. persicae. researchgate.net This suggests that these compounds contribute to plant resistance through antixenosis, which affects insect behavior. researchgate.net
While direct EPG studies focusing exclusively on this compound are not extensively documented in the provided results, the research on closely related cycloviolacins from Viola odorata strongly indicates that it likely plays a similar role in deterring herbivorous insects. diva-portal.orgmunisentzool.orgentomoljournal.com The technique provides precise data on how these defense compounds interrupt the feeding process, offering insights into the co-evolution of plants and insects. mdpi.comdiva-portal.org
Computational and Bioinformatics Tools
The complexity of cyclotides like this compound has led researchers to increasingly rely on computational and bioinformatics tools. These approaches allow for the prediction of properties, simulation of molecular interactions, and efficient cataloging of these unique peptides.
Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict how molecules interact at an atomic level. knu.edu.affrontiersin.org Docking predicts the preferred orientation of one molecule when bound to another to form a stable complex, while MD simulation shows how the atoms in a system move and change over time. knu.edu.afresearchgate.net
These methods have been applied to cyclotides to understand their biological activities, which are often mediated by interactions with cell membranes. researchgate.netnih.gov For instance, MD simulations have been used to study the interaction of Cycloviolacin O2 (a closely related cyclotide) with various lipid bilayers. nih.gov These simulations revealed that the cyclotide's charged residues are crucial for the initial attraction to the membrane, while its hydrophobic parts insert into the membrane's core, leading to disruption. nih.gov
In one study, this compound was included in a computational screening of various cyclotides against the PorB porin protein of Neisseria gonorrhoeae. researchgate.netnih.gov The docking analysis calculated a binding score for this compound, providing a quantitative measure of its potential interaction with the bacterial protein target. researchgate.netnih.gov Another study used dissipative particle dynamics (DPD), a type of mesoscopic simulation, to compare the membrane-disrupting activity of Cycloviolacin O2 with other cyclotides, confirming its high potency. researchgate.netchemrxiv.org These computational models are essential for exploring structure-activity relationships and guiding the development of new therapeutic agents based on the cyclotide scaffold. researchgate.netchemrxiv.orgnih.gov
Public databases are critical resources for compiling the vast amount of data generated on peptides and proteins. For cyclotides, CyBase is a specialized database containing information on their sequences, structures, and biological activities. nih.gov UniProtKB (Universal Protein Resource Knowledgebase) is a comprehensive and high-quality resource for protein sequence and functional information. uniprot.orguniprot.org
This compound is documented in these databases, providing a centralized location for its key information.
UniProtKB: The entry for this compound in UniProtKB is P85181 (CYO18_VIOOD) . mybiosource.comuniprot.org It confirms that the peptide is 30 amino acids long and originates from Viola odorata (Sweet violet). uniprot.org The database entry annotates its likely function in plant defense and details its post-translational modifications, including its cyclic nature and the specific disulfide bond connectivity (Cys4-Cys21, Cys8-Cys23, Cys13-Cys28), which forms the characteristic cystine knot. uniprot.org
CyBase: This database also lists this compound and is a primary resource for researchers studying cyclotides. nih.gov It provides curated information on sequences, structures, and references, facilitating comparative analyses among the hundreds of known cyclotides. researchgate.netnih.gov
These databases are fundamental for bioinformatics research, allowing scientists to retrieve, compare, and analyze cyclotide data efficiently. researchgate.netresearchgate.net
Table 1: Database Information for this compound
| Attribute | Details | Source |
|---|---|---|
| Recommended Name | This compound | UniProtKB uniprot.org |
| Organism | Viola odorata (Sweet violet) | UniProtKB uniprot.org |
| UniProtKB Accession | P85181 | UniProtKB uniprot.org |
| Length | 30 amino acids | UniProtKB uniprot.org |
| Molecular Mass | 3085.4 Da | MyBioSource mybiosource.com |
| Topological Family | Bracelet | UniProtKB mybiosource.com |
| Annotated Function | Plant defense | UniProtKB uniprot.org |
| Disulfide Bonds | C4-C21, C8-C23, C13-C28 (By similarity) | UniProtKB uniprot.org |
| Cross-link | Cyclopeptide (Gly1-Asn30) | UniProtKB uniprot.org |
Bioinformatics tools are frequently used to predict the physicochemical properties of peptides from their amino acid sequences. ProtParam, available on the ExPASy server, is a widely used tool for this purpose. frontiersin.orgnih.gov It calculates various parameters such as molecular weight, theoretical isoelectric point (pI), amino acid composition, instability index, aliphatic index, and grand average of hydropathicity (GRAVY). nih.govfrontiersin.org
These predicted properties are valuable for several reasons:
Understanding Behavior: The GRAVY score, for instance, indicates the hydrophobicity of the peptide, which is often correlated with its interaction with cell membranes and its hemolytic activity. nih.govacs.org
Experimental Design: Knowing the theoretical pI can help in designing purification protocols, such as isoelectric focusing.
Structure-Function Analysis: Researchers compare these predicted parameters across different cyclotides to identify features that correlate with specific biological activities, such as antifungal or antibacterial potency. researchgate.netnih.gov For example, studies have shown that potent antibacterial cyclotides often have a higher isoelectric point and net charge compared to non-potent ones. researchgate.net
While a specific ProtParam analysis for this compound is not detailed in the search results, the tool is a standard part of the computational workflow for characterizing newly discovered cyclotides and for comparative studies within the cyclotide family. nih.govresearchgate.netfrontiersin.org
Theoretical Studies and Modeling of Cycloviolacin O18 and Cyclotides
In Silico Screening and Virtual Ligand Discovery
In silico screening and virtual ligand discovery are powerful computational strategies that have accelerated the identification of novel cyclotides and their potential biological targets. contractlaboratory.comnih.gov These methods allow researchers to sift through vast biological and chemical datasets to find promising candidates for further experimental validation. biorxiv.org
One primary approach involves screening genomic and transcriptomic data from plants to identify new cyclotide sequences. nih.gov Machine learning models and specialized platforms like DeepCyclo can analyze large datasets to find conserved structural motifs indicative of cyclotide precursors, thereby predicting new sequences and prioritizing them for synthesis. contractlaboratory.com Databases such as CyBase and PlantPepDB serve as crucial repositories, providing sequences and known activities of cyclotides that can be used in virtual screening campaigns. frontiersin.orgnih.gov
Virtual screening is also employed to test known cyclotides, including Cycloviolacin O18, against libraries of biological targets. nih.gov For instance, a computational study screened 93 cyclotides from Viola odorata against the neuraminidase protein of Streptococcus pneumoniae to identify potential inhibitors. biorxiv.orgresearchgate.net This process typically involves molecular docking, where the 3D structure of the cyclotide is computationally "docked" into the binding site of a target protein to predict binding affinity and interaction patterns. biorxiv.org Such studies have identified several cycloviolacins and other cyclotides as potential inhibitors for various viral and bacterial targets. biorxiv.orgcabidigitallibrary.org
Table 1: Computational Tools and Databases in Cyclotide Discovery
| Tool/Database | Application in Cyclotide Research | Reference |
|---|---|---|
| CyBase | An integrated database containing sequence, structure, and activity data for cyclic peptides, including cyclotides. | frontiersin.org |
| PlantPepDB | A database of plant peptides, used to retrieve sequences with known antiviral properties for screening. | nih.gov |
| AlphaFold | A deep learning-based tool used for high-accuracy prediction of 3D protein and peptide structures from their amino acid sequence. | biorxiv.orgresearchgate.net |
| Molecular Docking Software (e.g., HDOCK, ClusPro) | Used to perform virtual screening by predicting the binding orientation and affinity of cyclotides to protein targets. | frontiersin.orgcabidigitallibrary.org |
| DeepCyclo | A machine learning platform developed to predict cyclotide-like sequences from genomic data and screen for bioactivity. | contractlaboratory.com |
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing a virtual microscope to observe the movement and interactions of molecules over time. uni-kassel.de For cyclotides, MD simulations are used to understand their exceptional stability, conformational dynamics, and interactions with biological molecules like lipids and proteins. biorxiv.orgnih.gov
While specific MD studies on this compound are not extensively documented, research on the closely related Cycloviolacin O2 (cyO2) offers significant insights. nih.govresearchgate.net MD simulations have been used to study the interaction of cyO2 with various model lipid bilayers. nih.gov These simulations reveal that the peptide repeatedly forms stable complexes with certain types of membranes, particularly those containing phosphatidylethanolamine (B1630911) (POPE), while showing weaker, transient interactions with others like phosphatidylcholine (POPC) bilayers. nih.govresearchgate.net
Furthermore, MD simulations are employed to assess the stability of cyclotide-protein complexes identified through virtual screening. biorxiv.orgresearchgate.net After docking a cyclotide to its target, a simulation is run for hundreds of nanoseconds to confirm that the binding is stable and to observe the dynamics of the interaction. biorxiv.org These simulations can reveal key amino acid residues involved in the interaction and help refine the design of more potent peptide-based drugs. researchgate.net The use of force fields like AMBER99SB-ILDN and solvent models in simulation software such as GROMACS is standard practice in these studies. biorxiv.org
Computational Analysis of Protein-Membrane Interactions
The biological activity of many cyclotides, particularly their cytotoxic and antimicrobial effects, is directly linked to their ability to interact with and disrupt cell membranes. nih.govnih.gov Computational analysis is critical for dissecting the complex mechanisms governing these protein-membrane interactions. chemrxiv.org
Simulations show that the interaction is often initiated by electrostatic attraction between charged residues on the cyclotide and the lipid headgroups of the membrane. nih.govresearchgate.net For cycloviolacins, charged residues attract both the amino and phosphate (B84403) groups of POPE lipids, while hydrophobic residues insert deeply into the membrane's core, anchoring the peptide and leading to membrane disruption. nih.govacs.org In contrast, the chemical structure of other lipids, such as POPC, can create steric hindrance that results in weaker binding. nih.gov
Computational models can also predict the orientation of cyclotides on the membrane surface and quantify the properties responsible for their activity. nih.gov Studies have shown that the potency of membrane-active cyclotides is related to the size and characteristics of their contact surface with the membrane. nih.gov A key feature identified in potent cyclotides is a large hydrophobic patch, which facilitates insertion into the lipid bilayer. nih.govresearchgate.net Mesoscopic simulation techniques have been developed as a fast tool to explore these structure-activity relationships and quantify cyclotide-induced membrane disruption by measuring lipid extraction. chemrxiv.org These models confirm that cycloviolacins show higher activity than other cyclotides like Kalata B1 and that this activity is enhanced in membranes rich in POPE. chemrxiv.org
Predictive Modeling for Bioactivity and Target Engagement
Predictive modeling combines computational techniques with experimental data to forecast the biological activity of molecules and their engagement with specific targets. biorxiv.orgcontractlaboratory.com This approach is vital for prioritizing cyclotides for synthesis and testing, saving significant time and resources. contractlaboratory.com
Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. nih.govacs.org These models establish a mathematical correlation between the physicochemical properties of a cyclotide and its biological potency. For instance, a QSAR model for cyclotide cytotoxicity and anthelmintic activity found that potency is positively correlated with the size of the lipophilic surface area, especially when electrostatic properties are asymmetrically distributed across the peptide's surface. nih.gov Such models can predict the activity of new or uncharacterized cyclotides based purely on their structural properties. acs.org
For target-specific engagement, molecular docking and binding free energy calculations are the primary predictive tools. biorxiv.org In virtual screening studies, cyclotides are ranked based on their docking scores, which estimate binding affinity. researchgate.net To further refine these predictions, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the protein-cyclotide complex from MD simulation trajectories. biorxiv.org This provides a more accurate prediction of target engagement. A recent study used this workflow to identify five cyclotides, including Cycloviolacin O15 and Cycloviolacin O36, as potent inhibitors of a bacterial neuraminidase. biorxiv.orgresearchgate.net
Table 2: Top Predicted Cyclotide Inhibitors of SpNanA from a Virtual Screen
| Cyclotide | Origin Plant | Docking Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| Kalata S | Viola odorata | -266.15 | biorxiv.orgresearchgate.net |
| Kalata B1 | Viola odorata | -234.19 | biorxiv.orgresearchgate.net |
| Cycloviolacin O15 | Viola odorata | -233.15 | biorxiv.orgresearchgate.net |
| Vodo L12 | Viola odorata | -222.15 | biorxiv.orgresearchgate.net |
| Cycloviolacin O36 | Viola odorata | -214.99 | biorxiv.orgresearchgate.net |
Computational Tools for Understanding Cyclotide Folding and Stability
The exceptional stability of cyclotides is derived from their unique cyclic cystine knot (CCK) structure. nih.gov Understanding how these peptides fold into this complex topology is a significant challenge that computational tools are helping to address. uq.edu.au
Structure Prediction: For many cyclotides, experimentally determined 3D structures are unavailable. Computational tools are used to predict their structures. Homology modeling, using software like Modeller or SWISS-MODEL, can build a 3D model of a cyclotide based on the known structure of a similar template peptide. nih.govfrontiersin.orgplos.org More recently, ab initio methods like AlphaFold, which use deep learning, have been employed to predict cyclotide structures with high accuracy from their amino acid sequences alone. biorxiv.orgresearchgate.net
Folding and Stability Simulation: Molecular dynamics simulations offer a window into the folding process. uq.edu.au While computationally intensive, MD can be used to explore the folding landscape of cyclotides, identify stable folding intermediates, and understand the factors that guide the formation of the correct disulfide bonds. uni-kassel.deuq.edu.au Computational studies have suggested that for some cyclotides, stable two-disulfide intermediates form along the folding pathway. uq.edu.au These tools are also used to assess the structural integrity and thermal stability of cyclotides by simulating their behavior under different conditions. contractlaboratory.com
Future Research Directions and Biotechnological Potential
Elucidating Underexplored Biological Mechanisms of Cycloviolacin O18 Action
While it is established that many cyclotides, including the related Cycloviolacin O2, exert their cytotoxic effects through membrane disruption, the precise molecular interactions and downstream cellular consequences of this compound are not fully understood. xiahepublishing.comnih.gov Future research will likely focus on identifying the specific lipid and protein targets on cell membranes with which this compound interacts. Biophysical studies, such as those employing model membranes, can elucidate the specifics of these interactions. nih.govoup.com It is known that cyclotides like Kalata B1 can specifically bind to phosphatidylethanolamine (B1630911), leading to pore formation and cell death. xiahepublishing.com Investigating whether this compound shares this specificity or interacts with other membrane components is a key area for exploration.
Moreover, the intracellular fate of this compound following membrane translocation remains an important question. Some cyclotides are known to cross the cell membrane, opening the possibility of targeting intracellular proteins and pathways. nih.gov Research is needed to determine if this compound can modulate intracellular processes and to identify its potential intracellular binding partners. researchgate.net Understanding these mechanisms is crucial for harnessing its full therapeutic potential and for designing variants with enhanced specificity and efficacy. xiahepublishing.com
Advancements in Synthetic Yields and Folding Efficiency
The reliable and large-scale production of this compound is a prerequisite for its extensive study and potential commercialization. While it can be extracted from its natural source, Viola odorata, synthetic production offers greater control and scalability. nih.govuniprot.org Solid-phase peptide synthesis (SPPS) is a common method for producing cyclotides, but challenges remain in optimizing the oxidative folding process to ensure the correct formation of the three disulfide bonds that form the characteristic cystine knot. contractlaboratory.com
Future research will focus on developing more efficient and robust synthetic and folding protocols. nih.gov This includes the exploration of novel cyclization strategies and the use of optimized folding conditions to maximize the yield of correctly folded, active this compound. mdpi.com Ensuring batch-to-batch consistency is critical for therapeutic applications, as misfolded isomers can be inactive or have altered biological activity. contractlaboratory.com The development of high-efficiency "one-pot" cyclization and folding protocols could significantly streamline the production process. mdpi.com
Development of Genetically-Encoded Libraries for High-Throughput Screening
The generation of large, diverse libraries of this compound variants is a powerful strategy for discovering new biological activities and optimizing existing ones. The ability to produce libraries of cyclotides within living cells, such as bacteria, has been demonstrated and opens the door to high-throughput screening. nih.govnih.gov These genetically-encoded libraries can be screened for specific biological activities, allowing for the rapid selection of variants with desired properties. nih.govgrantome.com
Future efforts will likely involve the creation of extensive libraries based on the this compound scaffold. These libraries can be screened using cell-based assays to identify variants with enhanced potency, selectivity, or novel functions. grantome.com Phenotypic screening of these libraries in eukaryotic cells could lead to the discovery of bioactive compounds for a range of applications. mdpi.com This approach moves beyond simple binding assays to identify molecules that have a desired effect within a cellular context. mdpi.com
Expanding the Diversity of Natural and Engineered this compound Variants
Nature has already provided a vast diversity of cyclotides, with estimates suggesting there could be tens of thousands of different sequences in the plant kingdom. nih.gov Continued exploration of plant biodiversity, particularly within the Violaceae family, is likely to uncover new natural variants of this compound and other cyclotides with unique properties. uq.edu.auacs.orgacs.org The combination of proteomic and transcriptomic analyses has proven to be a powerful tool for discovering novel cyclotide sequences. uq.edu.aunih.gov
Beyond natural discovery, protein engineering offers a route to create novel this compound variants with tailored functionalities. The cyclotide scaffold is remarkably tolerant to sequence variations in its loops, allowing for the "grafting" of bioactive peptide epitopes to confer new activities. xiahepublishing.commdpi.com This has been successfully demonstrated with other cyclotides to create inhibitors of enzymes and protein-protein interactions. nih.govmdpi.com Engineering this compound in this manner could lead to the development of highly specific research tools and therapeutic agents. nih.gov
Further Exploration of this compound as a Robust Scaffold for Peptide Therapeutics
The exceptional stability of the cyclotide framework makes it an ideal scaffold for the development of new peptide-based drugs. nih.govnih.govmdpi.com Cyclotides like this compound are resistant to thermal, chemical, and enzymatic degradation, overcoming a major limitation of many linear peptide drugs. xiahepublishing.comnih.gov Their ability to cross cell membranes further enhances their potential to target intracellular disease-related proteins. researchgate.netmdpi.com
Future research will focus on leveraging the this compound scaffold to design and develop novel therapeutics. This involves grafting known bioactive peptide sequences onto the this compound backbone to improve their stability and bioavailability. diva-portal.org The inherent biological activities of this compound, such as its potential antimicrobial and cytotoxic properties, can also be further optimized through medicinal chemistry efforts. xiahepublishing.com The development of engineered cyclotides with potent and broad-spectrum antimicrobial activity has already shown promise in preclinical models. nih.gov
Understanding Complex Plant-Herbivore and Plant-Pathogen Interactions Mediated by this compound
The primary role of cyclotides in plants is believed to be in defense against pests and pathogens. oup.comcusabio.commybiosource.com this compound is expressed in the leaves, petals, and petioles of Viola odorata, tissues that are vulnerable to attack. uniprot.orgcusabio.com Studies have shown that different cyclotides can have specific activities against different organisms, such as insects or fungi. nih.govdiva-portal.orgbotany.pl For instance, some cyclotides are effective against insect larvae, while others show potent antifungal activity. diva-portal.orgbotany.pl
Future research should aim to dissect the specific role of this compound in the complex ecological interactions of its host plant. This includes investigating its activity against a broader range of plant pathogens and insect herbivores. oup.comdiva-portal.org Understanding how the expression and localization of this compound are regulated in response to different environmental stresses will provide valuable insights into plant defense mechanisms. nih.govnih.gov This knowledge could also be applied to develop novel, environmentally friendly biopesticides for agriculture. nih.gov
Continued Development of Advanced Analytical and Computational Tools for Cyclotide Research
The study of cyclotides has been greatly advanced by sophisticated analytical and computational techniques. Mass spectrometry and NMR spectroscopy are essential for the identification, sequencing, and structural elucidation of these complex molecules. contractlaboratory.com The development of rapid and high-throughput analytical methods, such as those combining liquid chromatography with mass spectrometry (LC-MS/MS), has accelerated the discovery of new cyclotides. uq.edu.aunih.gov
The future of cyclotide research will rely on the continued development of these tools. In silico screening of genomic and transcriptomic databases is becoming an increasingly powerful method for identifying novel cyclotide precursors. contractlaboratory.comscite.aiuq.edu.au Computational approaches, including molecular dynamics simulations and peptide-protein docking, are crucial for predicting the structure and function of cyclotides and for designing new variants. biorxiv.org The integration of these computational tools with experimental validation will be key to unlocking the full potential of this compound and the entire cyclotide family.
Q & A
Q. How can researchers determine the antiviral activity of Cycloviolacin O18 in vitro?
Methodological Answer:
- Use cell culture models (e.g., HIV-infected T-cells or HCV-infected hepatocytes) to assess viral replication inhibition.
- Quantify antiviral efficacy via plaque reduction assays or RT-qPCR for viral RNA quantification.
- Include controls for cytotoxicity (e.g., MTT assays) to differentiate antiviral effects from cell death .
- Validate results with orthogonal methods like flow cytometry for viral protein expression (e.g., HIV p24 levels) .
Q. What experimental approaches are suitable for validating this compound's molecular targets?
Methodological Answer:
- Employ pull-down assays coupled with mass spectrometry to identify binding partners.
- Use surface plasmon resonance (SPR) to measure binding kinetics between this compound and putative targets (e.g., viral envelope proteins).
- Confirm functional relevance via gene knockout/knockdown models (e.g., CRISPR-Cas9) to observe loss of antiviral activity .
Q. How should researchers evaluate the cytotoxicity profile of this compound across cell types?
Methodological Answer:
- Perform dose-response curves in primary and immortalized cell lines (e.g., PBMCs, HEK293) using LDH release or ATP-based viability assays.
- Assess mitochondrial toxicity via JC-1 staining for membrane potential changes.
- Include long-term exposure (72+ hours) to identify delayed cytotoxic effects .
Advanced Research Questions
Q. How can synergistic effects between this compound and standard antiviral drugs be systematically analyzed?
Methodological Answer:
- Design a dose-matrix experiment combining this compound with drugs like saquinavir or tenofovir.
- Calculate synergy scores using the Chou-Talalay method (CompuSyn software) to quantify combination indices (CI < 1 indicates synergy).
- Validate with time-of-addition assays to identify complementary mechanisms (e.g., entry vs. replication inhibition) .
Q. What strategies resolve contradictory data on this compound's efficacy across viral strains?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies using synthetic analogs to identify critical residues for broad-spectrum activity.
- Perform molecular docking simulations with viral envelope variants (e.g., HIV gp120 mutants) to predict binding affinity changes.
- Validate hypotheses via site-directed mutagenesis of viral targets .
Q. How can researchers analyze resistance development to this compound in viral populations?
Methodological Answer:
- Serial passage experiments: Expose viruses to sub-inhibitory this compound concentrations over 10–20 generations.
- Sequence viral genomes (Illumina NovaSeq) to identify resistance-conferring mutations.
- Cross-test resistance profiles with other cycloviolacins (e.g., O2) to assess cross-resistance risks .
Q. What methodologies optimize the pharmacokinetic profiling of this compound in vivo?
Methodological Answer:
- Use radiolabeled this compound (e.g., ^14C tagging) for tissue distribution studies in murine models.
- Quantify plasma concentrations via LC-MS/MS with a lower detection limit of 0.1 ng/mL.
- Model pharmacokinetic parameters (t½, Cmax, AUC) using non-compartmental analysis (Phoenix WinNonlin) .
Data Analysis and Contradiction Resolution
Q. How should discrepancies in this compound's mechanism of action be addressed?
Methodological Answer:
- Compare results across orthogonal assays (e.g., membrane disruption vs. receptor blockade).
- Use super-resolution microscopy (STORM/PALM) to visualize this compound's interaction with viral particles in real time.
- Reconcile findings by proposing context-dependent mechanisms (e.g., concentration-dependent dual actions) .
Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in this compound studies?
Methodological Answer:
- Apply mixed-effects models to account for inter-experiment variability.
- Use bootstrap resampling (1,000 iterations) to estimate confidence intervals for IC50 values.
- Report R² values for nonlinear regression fits (e.g., four-parameter logistic curves) .
Experimental Design Optimization
Q. How can researchers improve the reproducibility of this compound's antiviral assays?
Methodological Answer:
- Standardize cell passage numbers and serum concentrations across labs.
- Include internal reference compounds (e.g., enfuvirtide for HIV entry inhibition) in every assay plate.
- Publish raw data and analysis scripts in supplemental materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
